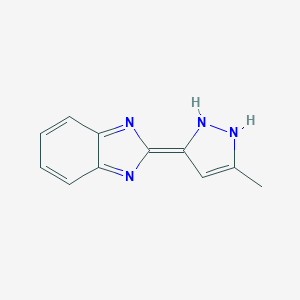

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

Description

BenchChem offers high-quality 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-7-6-10(15-14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPYMLXPVRMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Benzimidazole-Pyrazole Scaffold: Technical Analysis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole

Executive Summary

The compound 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole represents a "privileged scaffold" in modern medicinal chemistry. It is a bi-heterocyclic hybrid that effectively mimics the purine core of adenosine triphosphate (ATP), making it a high-value template for designing Type I ATP-competitive kinase inhibitors.

This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological mechanisms of this scaffold.[1][2] Specifically, it addresses its role as a hinge-binding fragment for targeting Aurora Kinases (A/B) and Checkpoint Kinase 2 (Chk2) , providing researchers with actionable protocols for synthesis and biological evaluation.

Structural Chemistry & Tautomerism[4][5][6]

Molecular Architecture

The molecule consists of a benzimidazole ring fused at the C2 position to a 5-methyl-pyrazole moiety. Its efficacy as a drug scaffold stems from its ability to present multiple hydrogen bond donors (HBD) and acceptors (HBA) in a planar configuration, allowing it to slot into the narrow ATP-binding cleft of protein kinases.

Tautomeric Equilibrium

A critical, often overlooked feature of this molecule is its prototropic tautomerism. The specific tautomer present in solution is dictated by the pH and the dielectric constant of the solvent, while the tautomer bound to a protein is dictated by the specific H-bond requirements of the kinase hinge region.

-

Benzimidazole Ring: The proton oscillates between N1 and N3.

-

Pyrazole Ring: The proton oscillates between N1' and N2' (3-substituted vs. 5-substituted forms).

Significance: In the context of kinase binding, the "active" tautomer is often the one that presents a Donor-Acceptor-Donor (D-A-D) motif to complement the Acceptor-Donor-Acceptor (A-D-A) motif found in the hinge region of enzymes like Aurora-A.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the core scaffold involves the condensation of o-phenylenediamine with a pyrazole-3-carboxylic acid derivative. This approach avoids the instability associated with aldehyde intermediates and oxidative cyclizations.

Protocol: Thermal Condensation

Objective: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole.

Reagents:

-

o-Phenylenediamine (OPD) [CAS: 95-54-5]

-

5-Methyl-1H-pyrazole-3-carboxylic acid [CAS: 402-31-3]

-

Polyphosphoric Acid (PPA) or 4N HCl

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, mix equimolar amounts (10 mmol) of OPD and 5-methyl-1H-pyrazole-3-carboxylic acid.

-

Acid Mediation: Add Polyphosphoric Acid (PPA) (approx. 10-15 mL) to act as both solvent and condensing agent.

-

Cyclization: Heat the mixture to 180°C for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

-

Note: The high temperature is required to drive the dehydration and ring closure of the benzimidazole.

-

-

Quenching: Cool the reaction mixture to ~60°C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.

-

Neutralization: Adjust pH to ~8.0 using concentrated Ammonium Hydroxide (

). A precipitate will form. -

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Yield Expectation: 75–85%. Characterization: H-NMR (DMSO-d6) should show the pyrazole singlet (~6.6 ppm) and the benzimidazole aromatic multiplet (7.1–7.6 ppm).

Medicinal Chemistry & SAR

The "Hinge Binder" Concept

In the context of kinase inhibition, this scaffold functions as a "hinge binder." The ATP-binding pocket of kinases contains a hinge region that forms hydrogen bonds with the adenine ring of ATP.

-

Benzimidazole N-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge (e.g., Glu residue).

-

Benzimidazole N: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

-

Pyrazole Motif: Extends into the solvent-exposed region or interacts with the "gatekeeper" residue depending on substitution.

Structure-Activity Relationship (SAR) Data

The core scaffold is a micromolar inhibitor. To achieve nanomolar potency (drug-like activity), the scaffold must be "decorated" at the pyrazole nitrogen or the benzimidazole benzene ring.

Table 1: Comparative Potency (Representative Data for Aurora-A Kinase)

| Compound ID | Structure Description | IC50 (Aurora-A) | Binding Mode |

| Core (Topic) | 2-(5-methyl-pyrazol-3-yl)-benzimidazole | ~1.2 µM | Hinge H-bonds only |

| Derivative A | N-phenyl on pyrazole | 280 nM | Hinge + Hydrophobic pocket |

| Derivative B | N-phenyl-4-carboxylic acid | 45 nM | Hinge + Salt bridge |

| VX-680 (Ref) | Pyrimidine-Pyrazole hybrid | 0.6 nM | Optimized Clinical Candidate |

Data synthesized from general SAR trends in benzimidazole-pyrazole hybrids [1, 2].

Biological Protocols

In Vitro Kinase Assay (Aurora-A)

To validate the activity of the synthesized core, use a standard ADP-Glo™ or radiometric

Reagents:

-

Recombinant Aurora-A Kinase (human).

-

Substrate: Kemptide (LRRASLG).

-

ATP (10 µM final concentration, near

).

Protocol:

-

Compound Prep: Dissolve the benzimidazole-pyrazole core in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer.

-

Incubation: Mix Kinase (5 ng/well) + Compound + Substrate (0.2 µg/µL) in 384-well plate. Incubate 10 min at RT.

-

Initiation: Add ATP to start the reaction.

-

Reaction: Incubate for 60 min at RT.

-

Detection: Add detection reagent (e.g., ADP-Glo). Read Luminescence.

-

Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Signaling Pathway Context

The inhibition of Aurora Kinases by this scaffold disrupts the cell cycle, specifically at the G2/M transition. This leads to monopolar spindles, failure of cytokinesis, and eventually apoptosis (Polyploidy-induced cell death).

References

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics. MDPI. (2025). Discusses the development and IC50 values of pyrazole-benzimidazole derivatives against Aurora A/B.

-

Synthesis and Crystal Study of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole. IMIST. (2008). Provides X-ray diffraction data and tautomeric analysis.[3]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. National Institutes of Health (PMC). (2012). Reviews the kinase inhibitory profiles of benzimidazole hybrids.

-

Benzimidazole - Organic Syntheses Procedure. Org. Synth. (1943). Foundational protocol for benzimidazole ring closure from o-phenylenediamine.

Sources

Methodological & Application

Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole from o-phenylenediamine

[1][2]

Executive Summary

This technical guide details the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole , a bis-heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor (e.g., CDK, MAPK pathways) and antimicrobial agent.

The protocol prioritizes the Phillips Condensation strategy, utilizing Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.[1] This route is selected for its robustness, high atom economy, and ability to drive the formation of the benzimidazole ring directly from the carboxylic acid precursor without requiring oxidative steps.[1] A secondary, microwave-assisted protocol is provided for high-throughput screening (HTS) applications.

Strategic Synthesis Design

Retrosynthetic Analysis

The construction of the benzimidazole core at the C2 position is most efficiently achieved through the condensation of o-phenylenediamine (OPD) with a carboxylic acid derivative.[2]

-

Disconnection: C2–C(pyrazole) bond formation via cyclodehydration.

-

Precursors:

-

Nucleophile: o-Phenylenediamine (OPD).

-

Electrophile: 5-methyl-1H-pyrazole-3-carboxylic acid.

-

Mechanistic Pathway

The reaction proceeds via a double condensation mechanism:

-

Amide Formation: Nucleophilic attack of an OPD amino group on the activated carboxyl carbon (protonated by PPA) forms the mono-amide intermediate (N-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxamide).

-

Cyclization: Intramolecular nucleophilic attack by the second amino group onto the amide carbonyl.

-

Dehydration: Elimination of water and aromatization to form the benzimidazole ring.

Figure 1: Mechanistic pathway for the Phillips condensation in Polyphosphoric Acid.

Protocol A: High-Yield Polyphosphoric Acid (PPA) Cyclodehydration

Recommended for gram-scale synthesis and high purity requirements.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| o-Phenylenediamine | 108.14 | 1.0 | 1.08 g | Core Scaffold |

| 5-methylpyrazole-3-carboxylic acid | 126.11 | 1.0 | 1.26 g | Heterocyclic Linker |

| Polyphosphoric Acid (PPA) | N/A | Solvent | ~15-20 g | Solvent/Catalyst |

| Ammonium Hydroxide (25%) | 35.05 | Excess | As req. | Neutralization |

Experimental Procedure

-

Pre-Mixing: In a 100 mL round-bottom flask, intimately mix o-phenylenediamine (10 mmol) and 5-methylpyrazole-3-carboxylic acid (10 mmol) .

-

Solvent Addition: Add Polyphosphoric Acid (20 g) . Note: PPA is highly viscous; warming it slightly (60°C) aids in pouring.

-

Reaction: Attach a calcium chloride drying tube. Heat the mixture in an oil bath to 180–200°C for 4 hours .

-

Observation: The mixture will turn from a viscous paste to a dark, homogeneous syrup.[1]

-

-

Quenching: Cool the reaction mixture to approx. 80–100°C. slowly pour the hot syrup into 200 mL of crushed ice/water with vigorous magnetic stirring.

-

Critical Step: Do not allow the PPA to cool completely in the flask, or it will solidify into a glass that is difficult to remove.[1]

-

-

Neutralization: The resulting solution will be acidic.[1] Add Ammonium Hydroxide (25%) dropwise with stirring until the pH reaches 8–9 .

-

Result: A precipitate (the free base benzimidazole) will form.[2]

-

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water (3 x 50 mL) to remove phosphate salts.[1]

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Methanol .

Process Control & Troubleshooting

-

Dark Coloration: Oxidation of OPD can cause dark impurities.[1] If the crude product is black/tarry, treat the recrystallization solution with activated charcoal (Norit) and filter while hot through Celite.[1]

-

Incomplete Cyclization: If intermediate amide is detected (via TLC), increase reaction time or temperature. PPA acts as a driving force; ensure the ratio of PPA to substrate is sufficient (at least 10:1 by weight).

Protocol B: Microwave-Assisted Synthesis (Green Method)

Recommended for rapid library generation or small-scale synthesis.

Workflow

This method utilizes a solid acid catalyst or minimal solvent to accelerate the condensation, reducing energy consumption.[1]

Figure 2: Rapid microwave-assisted synthesis workflow.

Procedure

-

Mix 1 mmol OPD and 1 mmol 5-methylpyrazole-3-carboxylic acid in a microwave-safe vial.

-

Add a catalytic amount of conc.[1] HCl (2 drops) and Ethylene Glycol (0.5 mL) (as an energy transfer medium).

-

Irradiate at 140°C for 5–10 minutes (monitor pressure if using a sealed vessel).

-

Pour into crushed ice, neutralize with 10% NaOH, and filter the precipitate.

Analytical Validation

Expected Physicochemical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: > 250°C (Typical for bis-heterocycles).

-

Solubility: Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in water.[1]

Spectral Data (Simulated/Reference)

To validate the structure, look for the following diagnostic signals in 1H NMR (DMSO-d6, 400 MHz) :

-

δ 12.5–13.0 ppm (br s, 2H): NH protons (Benzimidazole NH and Pyrazole NH).[1] These are often broad and exchangeable with D2O.

-

δ 7.5–7.7 ppm (m, 2H): Benzimidazole ring protons (C4-H, C7-H).

-

δ 7.1–7.3 ppm (m, 2H): Benzimidazole ring protons (C5-H, C6-H).

-

δ 6.6–6.8 ppm (s, 1H): Pyrazole ring proton (C4-H). This singlet is diagnostic for the pyrazole ring.[1]

-

δ 2.3–2.4 ppm (s, 3H): Methyl group attached to the pyrazole ring.[1]

References

-

Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393.[1]

-

Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.[1]

-

Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][2][3][4][5][6][7][8][9] Academic Press.[1]

-

Kalirajan, R., et al. (2025).[1] "Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles." Indian Journal of Pharmaceutical Education and Research.

-

Organic Syntheses. (1943).[1] "Benzimidazole."[1][2][3][4][5][6][7][8][9][10] Org.[1][3][4][5][7][9] Synth. 1943, 23,[1] 6. (Standard PPA/Acid method validation).

Sources

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

Application Note: Advanced Condensation Reaction Protocols for Benzimidazole-Pyrazole Hybrids

Executive Summary

The fusion of benzimidazole and pyrazole moieties represents a "privileged scaffold" strategy in modern drug discovery. This hybrid architecture is statistically over-represented in bioactive ligands targeting EGFR kinases, antimicrobial pathways, and anti-inflammatory cascades. This Application Note provides rigorously validated protocols for synthesizing these hybrids via condensation reactions . Unlike metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), condensation strategies offer superior atom economy, reduced heavy metal contamination, and scalability.

We present two distinct workflows:

-

The Chalcone Route (Standard): A robust, two-step sequence utilizing Claisen-Schmidt condensation followed by hydrazide cyclocondensation.[1]

-

The Iodine-Mediated Green Protocol: A catalytic variation designed for higher yields and reduced solvent toxicity.

Strategic Analysis: The Chemistry of Condensation

The synthesis of benzimidazole-pyrazole hybrids relies on the thermodynamic stability of the heterocycles formed via the elimination of water.

-

Pharmacophore Rationale: The benzimidazole ring mimics the purine base in ATP, making it an excellent kinase anchor. The pyrazole ring serves as a hydrogen bond donor/acceptor module, often extending into the hydrophobic pocket of the target protein.

-

Reaction Logic: The most reliable pathway involves functionalizing the 2-position of the benzimidazole with an acetyl group, creating an electrophilic handle. This allows for a Claisen-Schmidt condensation with an aromatic aldehyde to form an

-unsaturated ketone (chalcone).[1][2] This intermediate acts as a Michael acceptor for hydrazine, triggering a cyclocondensation to close the pyrazole ring.

Pathway Visualization

The following diagram outlines the synthetic logic and mechanistic flow for the Chalcone Route.

Figure 1: Synthetic workflow for the formation of benzimidazole-pyrazole hybrids via the Chalcone intermediate.[1][3]

Validated Experimental Protocols

Protocol A: The "Chalcone Route" (Standard High-Yield Method)

This is the industry-standard approach for generating diverse libraries. It proceeds through a stable chalcone intermediate which can be isolated and characterized before ring closure.

Phase 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Link the benzimidazole and aryl moieties via an unsaturated bridge.

-

Reagents:

-

2-Acetylbenzimidazole (1.0 equiv)

-

Substituted Benzaldehyde (1.1 equiv)

-

Sodium Hydroxide (NaOH) or KOH (40% aq. solution)

-

Solvent: Ethanol (Absolute)

-

-

Procedure:

-

Dissolve 2-acetylbenzimidazole (10 mmol) and the appropriate benzaldehyde (11 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Cool the mixture to 0–5°C in an ice bath.

-

Dropwise add 40% NaOH solution (5 mL) with vigorous stirring. Note: Exothermic reaction; control addition rate to maintain low temp.

-

Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The chalcone typically appears as a distinct yellow/orange spot.

-

Work-up: Pour the reaction mixture into crushed ice-water (200 mL) containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol.

-

Phase 2: Cyclocondensation (Pyrazole Ring Closure)

Objective: Convert the enone system into a 5-membered pyrazole ring.

-

Reagents:

-

Procedure:

-

Suspend the chalcone (5 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (25 mmol). Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Add 3-4 drops of glacial acetic acid.

-

Reflux the mixture at 80°C for 6–8 hours.

-

Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a fluorescent product spot.

-

Work-up: Concentrate the solvent to 1/3 volume under reduced pressure. Pour onto crushed ice.

-

Purification: Filter the solid. Wash with water.[1] Recrystallize from ethanol or DMF/Water mixtures.

-

Protocol B: Iodine-Mediated Green Synthesis

Context: Conventional acid-catalyzed cyclization can sometimes lead to side products or require long reflux times. Molecular iodine (

-

Reagents:

-

Procedure:

-

Dissolve chalcone (1 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (2 mmol) and molecular iodine (0.1 mmol).

-

Stir at RT for 10 minutes, then reflux for 2–3 hours.

-

Work-up: Add saturated sodium thiosulfate (

) solution to quench unreacted iodine (color changes from brown to clear). -

Extract with ethyl acetate or filter the precipitate if solid forms.[5]

-

Data Analysis & Comparison

The choice of protocol significantly impacts yield and reaction time.[4]

| Parameter | Protocol A (Acid/Base Reflux) | Protocol B (Iodine Catalyzed) |

| Reaction Time | 6–24 Hours | 2–4 Hours |

| Typical Yield | 65–78% | 85–92% |

| Atom Economy | Moderate (Excess reagents) | High (Catalytic) |

| Purification | Recrystallization often required | Often pure after washing |

| Scope | Broad (Tolerates most groups) | Sensitive to oxidizable groups |

Troubleshooting & Optimization

Issue 1: Formation of "Oily" Products

-

Cause: Incomplete cyclization or presence of unreacted hydrazine.

-

Solution: Triturate the oil with cold diethyl ether or hexane. If oil persists, dissolve in minimal DCM and precipitate with excess hexane.

Issue 2: Low Yield in Chalcone Step

-

Cause: Aldol condensation is reversible.

-

Solution: Use a stronger base (KOH) or increase reaction time at 0°C before warming. Ensure the aldehyde is fresh (free of benzoic acid oxidation products).

Issue 3: Pyrazole vs. Pyrazoline

-

Clarification: Reaction with hydrazine yields a pyrazoline (dihydro-pyrazole). To obtain the fully aromatic pyrazole , an oxidation step is needed (or it occurs spontaneously in air/DMSO).

-

Protocol Adjustment: If the aromatic pyrazole is required, add an oxidizing agent (e.g., Chloranil or excess

) in the final step.

References

-

Padhy, R. et al. (2021). "Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities." MDPI.

-

BenchChem. (2025).[1][4] "Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones."

-

Reddy, L. et al. (2020). "Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation." ACS Omega.

-

Jain, N. et al. (2021). "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor." Journal of Medicinal Chemistry.

-

ResearchGate. (2025). "Synthesis of Novel Benzimidazole-Pyrazoline Hybrid Molecules as Antibacterial and Anticancer Agent."

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. praxilabs.com [praxilabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijirt.org [ijirt.org]

- 6. Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: DNA Gyrase Inhibition Assays for Pyrazolyl-Benzimidazole Scaffolds

Abstract

Pyrazolyl-benzimidazoles represent a promising class of antibacterial agents, often designed to target the ATPase domain of bacterial DNA gyrase (GyrB subunit).[1] Unlike fluoroquinolones, which target the DNA-cleavage complex (GyrA), these scaffolds offer a mechanism to overcome existing resistance. This guide provides a rigorous, field-validated workflow for evaluating these compounds using two complementary methods: a DNA Supercoiling Assay (functional screen) and an ATPase Hydrolysis Assay (mechanistic validation).

Introduction & Mechanism of Action

The Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial replication.[2][3] It introduces negative supercoils into DNA using energy from ATP hydrolysis.[4] The enzyme is a heterotetramer (

-

GyrA Subunit: Responsible for DNA cleavage and reunion. Target of fluoroquinolones (e.g., ciprofloxacin).[5][6]

-

GyrB Subunit: Responsible for ATP hydrolysis. Target of aminocoumarins (e.g., novobiocin) and pyrazolyl-benzimidazoles .

The Compound Class: Pyrazolyl-Benzimidazoles

These compounds typically act as competitive inhibitors of the ATP-binding pocket on GyrB. By blocking ATP binding, they prevent the conformational changes required for strand passage, effectively stalling the enzyme.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle of DNA gyrase and the specific intervention point for benzimidazole-based inhibitors.

Figure 1: The catalytic cycle of DNA gyrase. Pyrazolyl-benzimidazoles competitively inhibit the ATP-binding step on the GyrB subunit, preventing strand passage.

Protocol A: DNA Supercoiling Assay (The Gold Standard)

This assay measures the functional ability of gyrase to convert relaxed plasmid DNA into its supercoiled form.[2][3][4] It is the primary screen for biological activity.

Materials & Reagents[1][2][4][6][7][8][9][10][11][12][13]

-

Enzyme: E. coli DNA Gyrase (Holoenzyme

). -

Substrate: Relaxed pBR322 plasmid (0.5 µg/µL). Note: Do not use supercoiled plasmid.

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 30% Glycerol, 0.5 mg/mL BSA.

-

Stop Solution: 2% SDS, 20 mg/mL Proteinase K.[7]

-

Loading Dye: 6X DNA Loading Dye (Bromophenol blue).

-

Gel: 1% Agarose in TAE buffer (No Ethidium Bromide during the run).

Experimental Workflow

Figure 2: Workflow for the gel-based DNA supercoiling inhibition assay.

Step-by-Step Procedure

-

Compound Preparation:

-

Dissolve pyrazolyl-benzimidazoles in 100% DMSO.

-

Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

-

Critical: Final DMSO concentration in the assay must be ≤ 2% to avoid inhibiting the enzyme non-specifically.

-

-

Reaction Setup (30 µL Final Volume):

-

Assemble the reaction on ice in the following order:

Component Volume Final Conc. ddH2O to 30 µL - 5X Assay Buffer 6 µL 1X Relaxed pBR322 0.5 µL (0.5 µg) ~17 ng/µL Test Compound 1 µL Variable | DNA Gyrase | 1 µL (1-2 U) | Variable |

-

Expert Tip: Always add the enzyme last to initiate the reaction. This ensures the inhibitor is present before the catalytic cycle begins.

-

-

Incubation:

-

Incubate at 37°C for 30 minutes .

-

-

Termination (The "Clean-Up"):

-

Add 30 µL of Stop Solution (containing SDS and Proteinase K).

-

Incubate at 37°C for an additional 30 minutes.

-

Why? Gyrase forms a covalent bond with DNA.[3] SDS denatures the protein, and Proteinase K digests it. Without this, the protein-DNA complex will not migrate into the gel, resulting in a smear or well-retention.

-

-

Electrophoresis:

-

Load 20 µL of the reaction onto a 1% agarose gel in TAE buffer.

-

Run at 80V for 2-3 hours.

-

Do not include Ethidium Bromide (EtBr) in the gel. EtBr is an intercalator that alters supercoiling. Stain the gel after the run.

-

-

Imaging & Analysis:

Protocol B: ATPase Hydrolysis Assay (Mechanistic)

Since pyrazolyl-benzimidazoles target GyrB, this assay confirms the mechanism by measuring inorganic phosphate (

Materials

-

Reagents: Malachite Green Phosphate Detection Kit.

-

Plate: Clear 96-well flat-bottom plate.

Procedure

-

Mix: Combine Assay Buffer, ATP (1 mM), and Test Compound in the well.

-

Initiate: Add Gyrase enzyme (higher concentration needed: ~10-20 nM).

-

Incubate: 37°C for 60 minutes.

-

Develop: Add Malachite Green Reagent. Incubate 10-20 mins at room temp until green color develops.

-

Read: Measure Absorbance at 620 nm .

-

Control: Include a "No Enzyme" control to subtract background phosphate from spontaneous ATP hydrolysis.

Data Analysis & Interpretation

Calculating IC50 (Supercoiling)

-

Densitometry: Use ImageJ or GelDoc software to quantify band intensities.

-

Formula:

- : Intensity of Supercoiled band in treated lane.

- : Intensity of Supercoiled band in DMSO-only lane.

-

Plot: % Activity (Y-axis) vs. Log[Compound] (X-axis). Fit to a sigmoidal dose-response curve.

Interpreting Gel Patterns[4][11][14][16]

-

Full Supercoiling (Fast band): No inhibition.

-

Relaxed Plasmids (Slow band): Catalytic Inhibition (Typical for pyrazolyl-benzimidazoles targeting GyrB).

-

Linear DNA (Intermediate band): Gyrase Poison (Stabilization of cleavable complex). Note: If you see linear DNA, your compound may be acting like Ciprofloxacin, not a pure ATPase inhibitor.

Troubleshooting (The Voice of Experience)

| Issue | Probable Cause | Solution |

| Precipitation in Well | Compound insolubility | Benzimidazoles are hydrophobic. Ensure final DMSO is <2%. Warm stock solution before use. |

| Smearing in Gel | Incomplete protein digestion | Ensure Proteinase K is fresh and the Stop step is incubated for full 30 mins. |

| High ATPase Background | Phosphate contamination | Use high-quality ATP (low |

| No Supercoiling in Control | Dead Enzyme / Bad ATP | ATP degrades on freeze-thaw. Aliquot ATP.[12][13] Ensure buffer contains Mg2+. |

References

-

Maxwell, A. (1997). "DNA gyrase as a drug target."[1][6][14] Trends in Microbiology, 5(3), 102-109. Link

-

Inspiralis. (n.d.). "DNA Gyrase Supercoiling Assay Protocol." Inspiralis Protocols. Link

-

Charifson, P. S., et al. (2008). "Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV." Journal of Medicinal Chemistry, 51(17), 5243–5263. Link

-

Gellert, M., et al. (1976). "DNA gyrase: an enzyme that introduces superhelical turns into DNA."[3] Proceedings of the National Academy of Sciences, 73(11), 3872-3876. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [w.bindingdb.org]

- 8. LabXchange [labxchange.org]

- 9. youtube.com [youtube.com]

- 10. neb.com [neb.com]

- 11. goldbio.com [goldbio.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjsocmed.com]

Synthesis of 2-Acetylbenzimidazole: A Gateway to Novel Therapeutics

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry.[1] Its unique architecture allows for diverse substitutions, leading to a wide array of pharmacological activities, including antiulcer, anticancer, antimicrobial, and anthelmintic properties.[2][3] Among the myriad of benzimidazole derivatives, 2-acetylbenzimidazole serves as a critical and versatile intermediate, a valuable synthon for the construction of more complex, biologically active molecules. Its reactive acetyl group provides a handle for a multitude of chemical transformations, enabling the synthesis of chalcones, pyrazoles, and other heterocyclic systems of significant therapeutic interest.

This application note provides a detailed, field-proven protocol for the synthesis of 2-acetylbenzimidazole, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale for key experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of purity in the final product.

Strategic Approach to Synthesis: A Two-Step Protocol

The most reliable and widely adopted method for the synthesis of 2-acetylbenzimidazole is a two-step process commencing with the condensation of o-phenylenediamine with a suitable three-carbon synthon, followed by a selective oxidation. Direct approaches, such as the acylation of benzimidazole or the oxidation of 2-ethylbenzimidazole, have proven to be largely unsuccessful.[4] Similarly, the seemingly straightforward condensation of o-phenylenediamine with pyruvic acid predominantly yields an undesired quinoxalinone byproduct.[4][5]

Therefore, our protocol focuses on the following well-established and optimized reaction sequence:

-

Step 1: Condensation of o-Phenylenediamine and Lactic Acid to Yield 2-(α-Hydroxyethyl)benzimidazole. This reaction proceeds via the Phillips-Ladenburg cyclocondensation, a robust method for the formation of the benzimidazole ring system.[6][7]

-

Step 2: Oxidation of 2-(α-Hydroxyethyl)benzimidazole to 2-Acetylbenzimidazole. This crucial step requires a selective oxidizing agent that can convert the secondary alcohol to a ketone without over-oxidation or degradation of the benzimidazole core.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note & Protocols: KDM4 Lysine Demethylase Inhibition Assays Using Benzimidazole Derivatives

Abstract

The KDM4 subfamily of histone lysine demethylases represents a critical class of epigenetic regulators, and their dysregulation is strongly implicated in various cancers, including breast, prostate, and colorectal tumors.[1][2][3][4] These enzymes, which remove methyl groups from histone H3 at lysines 9 and 36 (H3K9/H3K36), are now considered promising therapeutic targets.[4][5][6] Benzimidazole derivatives have emerged as a promising scaffold for the development of potent and selective KDM4 inhibitors.[7][8][9][10] This guide provides a comprehensive overview and detailed protocols for two robust, high-throughput methods for screening and characterizing benzimidazole-based KDM4 inhibitors: a fluorescence-based formaldehyde detection assay and a homogeneous AlphaLISA® proximity-based assay. We delve into the scientific principles behind each method, offer step-by-step experimental procedures, and provide guidance on data analysis and interpretation to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting KDM4 Demethylases

Histone methylation is a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression.[5][7] The KDM4 family (comprising KDM4A-F) are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that reverse lysine methylation, primarily targeting the repressive H3K9me3 and H3K36me3 marks to facilitate transcriptional activation.[2][3][7][11]

Overexpression of KDM4 members, particularly KDM4A, B, and C, is a common feature in many malignancies.[4][12] This leads to an aberrant epigenetic landscape, promoting the expression of oncogenes and driving key tumorigenic processes like cell proliferation, metastasis, and therapeutic resistance.[1][3] For instance, KDM4A and KDM4B act as coactivators for critical hormone receptors like the estrogen receptor (ER) in breast cancer and the androgen receptor (AR) in prostate cancer, making them pivotal nodes in hormone-driven cancers.[1][2][13] Given their central role in oncogenesis, the development of small molecule inhibitors against KDM4 enzymes is an area of intense research.[6]

Benzimidazole-based compounds have been identified through high-throughput screening (HTS) as a viable chemical scaffold for KDM4 inhibition.[7][8] These molecules often function by chelating the essential Fe(II) ion in the enzyme's active site, competing with the 2-OG cofactor.[7][9] This guide provides the necessary protocols to effectively screen and validate such compounds.

Principles of KDM4 Inhibition Assays

Measuring the activity of a KDM4 inhibitor requires a robust and sensitive assay that can accurately quantify the rate of demethylation. Two widely adopted methods are detailed here, each with distinct advantages.

2.1. Coupled-Enzyme Fluorescence Assay: This method relies on the detection of formaldehyde, a stoichiometric byproduct of the demethylation reaction. The formaldehyde produced is oxidized by formaldehyde dehydrogenase (FDH), which concurrently reduces NAD⁺ to the fluorescent product NADH.[14] The increase in fluorescence intensity over time is directly proportional to the KDM4 enzyme's activity.

2.2. AlphaLISA® Proximity Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay that requires no wash steps.[15][16][17] For a demethylase assay, a biotinylated histone peptide substrate is used. Streptavidin-coated Donor beads bind the biotin tag, while an antibody specific to the demethylated product, conjugated to an Acceptor bead, recognizes the modified peptide. When the enzyme creates the demethylated product, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[15][17][18][19] The signal intensity is proportional to the amount of demethylated product formed.

Visualizing the KDM4A Enzymatic Reaction and Assay Workflows

To better understand the processes described, the following diagrams illustrate the core enzymatic reaction and the principles of the assay methodologies.

Caption: KDM4A enzymatic demethylation of a trimethylated histone H3 lysine 9 (H3K9me3) substrate.

Caption: High-level workflows for the FDH-coupled and AlphaLISA KDM4 inhibition assays.

Protocol 1: FDH-Coupled Fluorescence Assay

This assay is robust, cost-effective, and suitable for primary screening and mechanistic studies. It provides a real-time kinetic readout of enzyme activity.

4.1. Materials and Reagents

-

Enzyme: Recombinant human KDM4A, KDM4B, or KDM4C (e.g., from BPS Bioscience or similar).

-

Substrate: Trimethylated histone H3 peptide, e.g., H3(1-15)K9me3.

-

Inhibitors: Benzimidazole derivatives solubilized in 100% DMSO.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 200 µM Sodium L-ascorbate, 0.01% Tween-20. Scientist's Note: Ascorbate is crucial to maintain the iron cofactor in its reduced Fe(II) state.

-

Cofactor Solution: 200 µM 2-Oxoglutarate (2-OG) in Assay Buffer.

-

Detection Reagents:

-

Formaldehyde Dehydrogenase (FDH) from Pseudomonas putida.

-

β-Nicotinamide adenine dinucleotide (NAD⁺).

-

-

Plate: Black, flat-bottom 384-well microplate.

-

Instrument: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~460 nm.

4.2. Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare fresh Assay Buffer on the day of the experiment. Add iron and ascorbate just before use.

-

Prepare a stock solution of the benzimidazole inhibitor in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Prepare a 2X Enzyme/Substrate/Detection Mix in Assay Buffer containing KDM4A, H3K9me3 peptide, FDH, and NAD⁺. Rationale: Combining these reagents simplifies the additions and ensures consistency across wells.

-

Prepare a 2X Cofactor/Inhibitor Mix. For each inhibitor concentration, dilute the DMSO stock into Assay Buffer containing 2-OG. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

-

Assay Plate Setup:

-

Add 10 µL of the 2X Cofactor/Inhibitor Mix to the appropriate wells of the 384-well plate.

-

Scientist's Note: A pre-incubation step of 10-15 minutes at room temperature allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for accurate IC50 determination.

-

-

Initiate Reaction:

-

Initiate the demethylase reaction by adding 10 µL of the 2X Enzyme/Substrate/Detection Mix to all wells for a final volume of 20 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-set to 30°C.

-

Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.

-

The output will be a kinetic read of increasing fluorescence.

-

4.3. Data Analysis

-

For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).

-

Subtract the rate of the "no enzyme" background control from all other wells.

-

Normalize the data by setting the rate of the "no inhibitor" (DMSO) control as 100% activity and the rate of a high-concentration inhibitor control as 0% activity.

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[20][21][22]

Protocol 2: AlphaLISA® Assay

This assay format is extremely sensitive, has a broad dynamic range, and is highly amenable to automated high-throughput screening.[18]

5.1. Materials and Reagents

-

Enzyme: Recombinant human KDM4A, KDM4B, or KDM4C.

-

Substrate: Biotinylated trimethylated histone H3 peptide, e.g., Biotin-H3(21-44)K36me3.[19]

-

Inhibitors: Benzimidazole derivatives solubilized in 100% DMSO.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 200 µM Sodium L-ascorbate, 200 µM 2-OG, 0.1% BSA, 0.01% Tween-20.

-

Detection Reagents (e.g., from Revvity):

-

Plate: White, opaque 384-well microplate (e.g., OptiPlate™-384).

-

Instrument: Microplate reader capable of AlphaLISA detection (e.g., EnVision® or EnSpire™).

5.2. Step-by-Step Protocol

-

Inhibitor Plating:

-

Prepare serial dilutions of the benzimidazole compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the inhibitor dilutions and DMSO controls to the wells of the 384-well plate.

-

-

Enzymatic Reaction:

-

Prepare a 2X Enzyme solution and a 2X Substrate solution in Assay Buffer.

-

Add 5 µL of the 2X Enzyme solution to the wells containing the inhibitor.

-

Incubate for 10 minutes at room temperature. Rationale: This pre-incubation step ensures the inhibitor has bound to the enzyme.

-

Initiate the reaction by adding 5 µL of the 2X Substrate solution.

-

Cover the plate and incubate for a set time (e.g., 60 minutes) at room temperature. Scientist's Note: This incubation time should be optimized based on enzyme concentration to ensure the reaction is in the linear range.

-

-

Detection:

-

Prepare the AlphaLISA Acceptor bead mix in Epigenetics Buffer.

-

Stop the enzymatic reaction by adding 5 µL of the Acceptor bead mix. This addition often contains EDTA to chelate the Fe(II) and halt the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Prepare the Streptavidin Donor bead mix in Epigenetics Buffer.

-

Add 5 µL of the Donor bead mix to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an Alpha-enabled microplate reader. The signal is stable for several hours.

-

5.3. Data Analysis

-

Subtract the average signal from the "no enzyme" background control wells.

-

Normalize the data, setting the "no inhibitor" (DMSO) control as 100% activity (low Alpha signal) and a "no enzyme" or fully inhibited control as 0% activity (high Alpha signal, as the antibody detects the initial methylated substrate).

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[23]

Data Presentation and Interpretation

Table 1: Example IC50 Data for Benzimidazole Derivatives against KDM4 Subfamily Members

| Compound ID | Scaffold | KDM4A IC50 (µM) | KDM4B IC50 (µM) | KDM4C IC50 (µM) |

| BZ-001 | Benzimidazole-Pyrazolone | 4.5 | 5.1 | 4.8 |

| BZ-007 | Benzyl-Substituted | 0.9 | 1.2 | 1.0 |

| ML324 (Control) | Pyridyl-pyrazole | 2.1 | 2.5 | 2.3 |

Data are hypothetical and for illustrative purposes only. IC50 values were determined using the AlphaLISA assay.

This table allows for a quick comparison of potency (lower IC50 = higher potency) and selectivity across the KDM4 isoforms. For example, compound BZ-007 shows a ~5-fold improvement in potency over the initial hit, BZ-001.[9]

Caption: Logical relationship between the inhibitor, enzyme activity, and the resulting assay signal.

Troubleshooting and Best Practices

| Issue | Possible Cause | Recommended Solution |

| High Well-to-Well Variability | Inaccurate pipetting; Reagent instability | Use calibrated multichannel pipettes; Prepare fresh buffers and add cofactors (Fe²⁺, Ascorbate) just before use. |

| Low Signal-to-Background | Insufficient enzyme activity; Sub-optimal reagent concentration | Optimize enzyme and substrate concentrations; Ensure reaction time is sufficient but within the linear range. |

| Inconsistent IC50 Values | Compound precipitation; DMSO concentration effects | Check compound solubility in assay buffer; Ensure final DMSO concentration is consistent across all wells (typically ≤1%). |

| No Inhibition Observed | Inactive compound; Incorrect assay setup | Verify compound integrity; Include a known potent inhibitor (e.g., ML324, 2,4-PDCA) as a positive control. |

Conclusion

The protocols detailed in this application note provide robust, reliable, and scalable methods for the characterization of benzimidazole-based inhibitors of KDM4 demethylases. The FDH-coupled fluorescence assay offers a direct kinetic readout suitable for detailed mechanistic studies, while the AlphaLISA platform provides superior sensitivity and throughput for large-scale screening campaigns. By employing these methods with appropriate controls and rigorous data analysis, researchers can effectively advance the discovery and development of novel epigenetic therapies targeting the KDM4 family for the treatment of cancer and other diseases.

References

-

The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]

-

KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells. Cancer Research. [Link]

-

The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities. Journal of Hematology & Oncology. [Link]

-

Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. [Link]

-

Histone Demethylase Assays. Reaction Biology. [Link]

-

Substrate selectivity of the human KDM4 histone demethylase subfamily. ResearchGate. [Link]

-

Hypoxia and Hormone-Mediated Pathways Converge at the Histone Demethylase KDM4B in Cancer. MDPI. [Link]

-

Advances in histone demethylase KDM4 as cancer therapeutic targets. PubMed. [Link]

-

Recent advances with KDM4 inhibitors and potential applications. National Institutes of Health. [Link]

-

Small molecule KDM4s inhibitors as anti-cancer agents. Taylor & Francis Online. [Link]

-

Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family. National Institutes of Health. [Link]

-

Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. [Link]

-

IC50 Determination. edX. [Link]

-

Identification of a novel benzimidazole pyrazolone scaffold that inhibits KDM4 lysine demethylases and reduces proliferation of. MDC Repository. [Link]

-

Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family. ResearchGate. [Link]

-

Targeting N-Methyl-lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic. USiena AIR. [Link]

-

Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. ACS Publications. [Link]

-

Histone lysine demethylase KDM4B regulates the alternative splicing of the androgen receptor in response to androgen deprivation. Oxford Academic. [Link]

-

Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. ACS Publications. [Link]

-

Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. National Institutes of Health. [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]

-

lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover. Oxford Academic. [Link]

-

A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. ResearchGate. [Link]

-

Half maximal inhibitory concentration. Wikipedia. [Link]

-

Products & Services. epi-c. [Link]

-

The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. ACS Publications. [Link]

-

The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. National Institutes of Health. [Link]

-

High-throughput screening to identify inhibitors of lysine demethylases. National Institutes of Health. [Link]

-

Assessing histone demethylase inhibitors in cells: lessons learned. National Institutes of Health. [Link]

-

Lysine Demethylase KDM4A Associates with Translation Machinery and Regulates Protein Synthesis. AACR Journals. [Link]

-

KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches. Frontiers. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. revvity.com [revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. courses.edx.org [courses.edx.org]

- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IC50 - Wikipedia [en.wikipedia.org]

- 23. IC50 Calculator | AAT Bioquest [aatbio.com]

Troubleshooting & Optimization

Resolving peak overlapping in HPLC of benzimidazole isomers

Technical Support Center: Benzimidazole Isomer Separations

From the Desk of the Senior Application Scientist: Welcome to our dedicated resource for resolving the common yet complex challenge of overlapping peaks in the HPLC analysis of benzimidazole isomers. This guide is structured to provide direct, actionable solutions and foundational knowledge to empower your method development and troubleshooting efforts.

Troubleshooting Common Issues

This section addresses specific chromatographic problems encountered during the analysis of benzimidazole isomers. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Question 1: My benzimidazole isomers are completely co-eluting on a C18 column. How can I achieve separation?

Answer:

Complete co-elution of isomers on a standard C18 column is a frequent challenge, stemming from their nearly identical hydrophobicity and structure. The resolution equation tells us that to separate two peaks, we need to influence retention factor (k), selectivity (α), or efficiency (N)[1]. Since the isomers are structurally similar, changing the fundamental interaction chemistry (selectivity) is often the most effective strategy.

Underlying Causes:

-

Identical Hydrophobicity: Positional isomers often have very similar logP values, leading to nearly identical retention times on traditional reversed-phase columns like C18 or C8, which primarily separate based on hydrophobic interactions.[2]

-

Lack of Secondary Interactions: The stationary phase may not offer alternative interaction mechanisms (like π-π interactions, dipole-dipole, or shape selectivity) needed to differentiate the subtle structural differences between the isomers.

Step-by-Step Troubleshooting Protocol:

-

Modify Mobile Phase pH: The ionization state of benzimidazole derivatives, which are basic compounds, is highly dependent on pH.[3][4] The pKa values for many benzimidazoles range from 4.5 to 7.4.[5][6]

-

Action: Adjust the mobile phase pH to be approximately 1.5 to 2 units away from the pKa of the isomers.[7] This ensures that the analytes are in a single, stable ionic form (either fully protonated at low pH or neutral at high pH), which can alter their interaction with the stationary phase and improve separation.[3]

-

Example: If the pKa is 5.5, evaluate mobile phase pH values around 3.5 and 7.5.

-

-

Change the Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. These solvents have different properties and can alter selectivity. Acetonitrile is aprotic, while methanol is protic, leading to different hydrogen bonding interactions with the analytes.[1][8]

-

Introduce an Alternative Stationary Phase: This is the most powerful tool for altering selectivity.[9]

-

Phenyl-based Columns (Phenyl-Hexyl, Biphenyl): These phases are highly recommended for aromatic compounds like benzimidazoles. They introduce π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic structure of the isomers, providing a different separation mechanism than the hydrophobic interactions of a C18 column.[2][10][11]

-

Pentafluorophenyl (PFP) Columns: PFP phases are particularly effective due to their ability to provide multiple interaction modes, including dipole-dipole and ion-exchange, in addition to π-π interactions. They often show high orthogonality (different selectivity) compared to C18 phases.[12]

-

Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to reduce unwanted interactions with residual silanols on the silica surface and provide alternative selectivity for polar compounds.[12]

-

Question 2: I have partial separation, but the isomer peaks are tailing and resolution is poor (<1.5). What should I do?

Answer:

Peak tailing for basic compounds like benzimidazoles is often a sign of secondary interactions with the stationary phase or operating too close to the analyte's pKa.

Underlying Causes:

-

Silanol Interactions: Free, acidic silanol groups on the surface of the silica-based stationary phase can interact strongly with the basic nitrogen atoms of the benzimidazole ring, leading to tailing.[13][14]

-

Mixed-Mode Ionization: If the mobile phase pH is too close to the pKa of the analytes, both the ionized and non-ionized forms of the compound will exist simultaneously, causing peak distortion and tailing.[3]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[14][15]

Step-by-Step Troubleshooting Protocol:

-

Optimize Mobile Phase pH: As with co-elution, ensure the pH is at least 1.5-2 units away from the pKa. This is the first and most critical step to ensure a single species is present during elution.[3]

-

Use a High-Purity, End-Capped Column: Modern columns are designed with advanced end-capping to minimize exposed silanol groups. If you are using an older column, consider replacing it.

-

Add a Mobile Phase Modifier:

-

Low pH (<4): Use a buffer like phosphate or formate. The low pH suppresses the ionization of silanol groups and ensures the basic benzimidazole is fully protonated.

-

High pH (>8): Use a buffer like borate or ammonium. At high pH, the silanols are deprotonated and repulsive to the neutral benzimidazole base, minimizing tailing. Ensure you are using a pH-stable column (e.g., hybrid particle technology).

-

-

Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload. If peak shape improves, optimize the concentration to be within the column's linear range.[14]

-

Check for Extra-Column Effects: Ensure all tubing is cut cleanly and properly seated in their fittings to minimize dead volume, which can contribute to peak broadening and tailing.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a new HPLC method for benzimidazole isomers?

A systematic screening approach is most effective. Start with a modern, high-purity C18 column and screen two different organic modifiers (acetonitrile and methanol) at two different pH values (e.g., pH 3.0 with a formate buffer and pH 9.0 with an ammonium buffer, if using a pH-stable column). If resolution is not achieved, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP phase, and repeat the screen.[10][12] This workflow systematically evaluates the most influential parameters.

Q2: How does temperature affect the separation of isomers?

Temperature can influence selectivity, viscosity of the mobile phase, and reaction kinetics. For isomers, small changes in temperature can sometimes alter the selectivity (α) enough to improve resolution. It is a valuable parameter to optimize once partial separation is achieved. Increasing temperature generally decreases retention times and can improve peak efficiency (sharper peaks), but it does not always improve selectivity. A typical range to explore is 25-50°C.

Q3: My isomers are enantiomers (optical isomers). Will these strategies work?

No. The strategies described above are for separating positional or structural isomers (diastereomers). Enantiomers have identical physical properties in a non-chiral environment and will not be separated on standard achiral columns (like C18 or Phenyl). To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[16] Common CSPs include those based on cellulose or amylose derivatives.[16][17]

Q4: What are the ideal system suitability parameters I should aim for?

For reliable quantification of closely eluting isomers, you should aim for the following:

-

Resolution (Rs): > 2.0 (Baseline separation is generally considered Rs ≥ 1.5)

-

Tailing Factor (Tf) or Asymmetry (As): Between 0.9 and 1.5

-

Repeatability (%RSD of peak area and retention time): < 2.0% for 5 or 6 replicate injections.

Data Presentation: Impact of Stationary Phase on Isomer Selectivity

The choice of stationary phase often has the most significant impact on the selectivity between aromatic positional isomers. The table below illustrates a hypothetical comparison based on typical column characteristics.

| Stationary Phase | Primary Interaction Mechanism | Suitability for Benzimidazole Isomers | Expected Selectivity (α) Improvement (vs. C18) |

| C18 | Hydrophobic | Low to Moderate | Baseline (α ≈ 1.0) |

| C8 | Hydrophobic (less retentive) | Low to Moderate | Minimal (α ≈ 1.0-1.05)[2][18] |

| Phenyl-Hexyl | Hydrophobic + π-π Interactions | High | Moderate to High (α > 1.1)[10][11] |

| PFP | Hydrophobic + π-π + Dipole-Dipole | Very High | High (α > 1.2)[12] |

References

-

Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (2023). ijarsct. [Link]

-

Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]

-

Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (2021). University of South Alabama JagWorks. [Link]

-

HPLC Troubleshooting. Waters Corporation. [Link]

-

Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (2015). Taylor & Francis Online. [Link]

-

Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]

-

Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed. [Link]

-

Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube. [Link]

-

Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Liquid Chromatographic Determination of pKa Value of 1-(2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a. (2022). SciSpace. [Link]

-

Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2019). ResearchGate. [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

- High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium. (2011).

-

Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2013). American Laboratory. [Link]

-

Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate. [Link]

-

Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2014). Macedonian Pharmaceutical Bulletin. [Link]

-

Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. [Link]

-

How the pH or + acid in a Mob. phase affect the RP-TLC separation of pharma. compounds A and B having the pKa values 6.9 and 12.47, -3.4 respectively? (2018). ResearchGate. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]

- 14. theanalyticalscientist.com [theanalyticalscientist.com]

- 15. waters.com [waters.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]

- 18. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

The Vibrational Landscape of Benzimidazoles: A Tale of Two Bonds

An In-Depth Technical Guide to the FTIR Spectroscopy of Benzimidazoles: Comparing the Characteristic Peaks of C=N and N-H Moieties

For researchers and scientists in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Accurate and efficient characterization of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and probing the structural nuances of benzimidazole derivatives. This guide offers a detailed analysis of the two most diagnostic vibrational modes—the N-H and C=N stretching frequencies—grounded in experimental data and mechanistic explanations.

The FTIR spectrum of a benzimidazole derivative is dominated by features that reveal the state of its core heterocyclic structure. Of these, the N-H stretching (νN-H) and the C=N stretching (νC=N) vibrations are particularly sensitive to the molecule's chemical environment, including substitution, conformation, and, most critically, hydrogen bonding.

The N-H Stretching Vibration: A Sensor for Intermolecular Interactions

The N-H bond in the imidazole portion of the benzimidazole ring is a potent hydrogen bond donor. The position, shape, and intensity of its stretching band in the FTIR spectrum serve as a direct reporter on the nature and extent of these interactions.

Theoretical Context: In an isolated, gas-phase benzimidazole molecule, the N-H stretch would appear as a relatively sharp, well-defined peak. However, in the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding occurs, leading to significant changes in the spectrum. This hydrogen bonding weakens the N-H covalent bond, lowering its vibrational frequency (a redshift) and dramatically increasing the peak's breadth and intensity.[1][2] The broadening arises from the vast ensemble of slightly different hydrogen bond lengths and strengths present in the sample at any given moment, creating a continuum of absorption frequencies.

Experimental Observations:

The literature reveals a wide range of appearances for the N-H stretching band, which can be broadly categorized:

-

Broad, Structured Absorption (ca. 2500-3200 cm⁻¹): This is the most common observation for unsubstituted or simply substituted benzimidazoles in the solid state.[3] The band is often exceptionally broad, intensive, and overlays the C-H stretching region.[3] This signature is indicative of strong, extended chains of intermolecular N-H···N hydrogen bonds, a characteristic packing motif for benzimidazole crystals. The complex substructure often observed within this broad envelope is not due to simple vibrations but arises from Fermi resonance—an interaction between the fundamental N-H stretching vibration and overtones or combination bands of other, lower-frequency intramolecular vibrations.[3]

-

Relatively Sharp, Well-Defined Absorption (ca. 3300-3500 cm⁻¹): In some derivatives, particularly those where steric hindrance or alternative hydrogen bonding motifs (like dimers) disrupt the extended chain formation, the N-H stretch can appear as a sharper, more defined peak at a higher frequency. For example, compounds forming discrete hydrogen-bonded dimers may show well-defined N-H stretches near 3300 cm⁻¹. In some cases, N-H stretching vibrations have been observed between 3300-3400 cm⁻¹ in benzimidazolium salts[4] and as high as 3449 cm⁻¹ in substituted benzimidazoles.[5]

-

Multiple N-H Bands: In complex structures or salts, multiple distinct N-H stretching modes can be observed. For instance, a benzimidazole benzimidazolium picrate crystal showed N-H stretching vibrations at 3312 cm⁻¹, 3226 cm⁻¹, and 3126 cm⁻¹.[6]

The following table summarizes experimentally observed N-H stretching frequencies for various benzimidazole derivatives, highlighting the influence of the molecular environment.

| Compound Type/State | Observed ν(N-H) Range (cm⁻¹) | Peak Characteristics | Inferred Interaction |

| 2-Arylbenzimidazoles (solid state) | ~2600 - 3100 | Very broad, structured, intense | Strong, extended intermolecular N-H···N hydrogen bonds.[3] |

| Substituted Benzimidazole (forming dimers) | ~3300 | Relatively sharp, well-defined | Dimeric N-H···X hydrogen bonding. |

| General Heterocyclic Compounds | 3300 - 3500 | Typically sharp to moderately broad | General range for N-H stretching.[5] |

| Benzimidazolium Salts | ~3300 - 3400 | Medium intensity peaks | Protonated nitrogen N-H stretching.[4] |

| Benzimidazole Benzimidazolium Picrate (crystal) | 3312, 3226, 3126 | Multiple distinct peaks | Different N-H environments within the crystal lattice.[6] |

The C=N Stretching Vibration: A Probe of Ring Electronics

The C=N bond is an integral part of the imidazole ring's conjugated system. Its stretching frequency is sensitive to the electronic properties of the benzimidazole ring and any substituents attached to it.

Theoretical Context: The C=N stretching vibration typically appears in the double-bond region of the spectrum (1500-1700 cm⁻¹).[1] Its exact position is influenced by conjugation and the electronegativity of adjacent atoms. Increased conjugation delocalizes the π-electrons, slightly weakening the C=N double bond character and shifting the absorption to a lower wavenumber. Conversely, electron-withdrawing groups attached to the ring can alter the electron density and shift the peak.

Experimental Observations:

Experimental data show the C=N stretching peak for benzimidazoles generally falls within the 1590-1670 cm⁻¹ range.

-

Typical Range (ca. 1590-1630 cm⁻¹): Many benzimidazole derivatives exhibit their C=N stretching vibration in this region. For example, N-alkylated benzimidazoles show a C=N vibration in the range of 1618-1590 cm⁻¹.[7] Benzimidazole Schiff bases have been reported with C=N stretches at 1620-1618 cm⁻¹.[8] The formation of a benzimidazole ring in another structure was supported by the appearance of a C=N band at 1628 cm⁻¹.[9]

-

Higher Frequency Range (ca. 1670 cm⁻¹): In some cases, the C=N stretch is observed at a significantly higher frequency. A polymer with a benzimidazole side chain showed a characteristic C=N peak at 1670 cm⁻¹.[9] This can occur when the C=N bond has less conjugated character or is influenced by its specific environment within a larger structure.

The comparative table below presents experimental values for the C=N stretching vibration.

| Compound Type | Observed ν(C=N) Range (cm⁻¹) | Notes |

| N-Alkylated Benzimidazoles | 1590 - 1618 | Typical range for substituted benzimidazoles.[7] |

| Benzimidazole Schiff Bases | 1618 - 1620 | Shift to lower wavenumbers attributed to association with OH groups.[8] |

| Polymer with Benzimidazole Side Chain | 1670 | Example of a higher-frequency C=N stretch.[9] |

| General Benzimidazole Derivatives | 1600 - 1700 | Broad range reported for various derivatives.[10] |

Visualizing Benzimidazole Interactions

The following diagrams illustrate the key intermolecular interactions that profoundly influence the FTIR spectra of benzimidazoles.

Caption: H-bonding motifs in benzimidazoles and their spectral effect.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the steps for obtaining an FTIR spectrum of a solid benzimidazole sample using the KBr pellet technique, a self-validating method for high-quality data.

Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, minimizing scattering and interference from solvents. KBr is transparent in the mid-infrared region, providing a clean background.

Caption: Workflow for obtaining a KBr pellet FTIR spectrum.

Step-by-Step Methodology:

-

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Vacuum pump

-

Infrared-grade Potassium Bromide (KBr), dried overnight at >110°C and stored in a desiccator.

-

Benzimidazole sample (1-2 mg)

-

-

Sample Preparation (The KBr Pellet):

-

Causality: Proper sample dispersion in the KBr matrix is critical to prevent light scattering (the Christiansen effect) and obtain sharp, well-defined peaks.

-

Place ~100 mg of dry KBr into the agate mortar.

-

Add 1-2 mg of the benzimidazole sample. The ratio should be approximately 1:100.

-

Gently mix the powders, then grind vigorously for 2-3 minutes until the mixture is a fine, homogeneous powder. Incomplete grinding is a primary source of poor-quality spectra.

-

-

Pellet Pressing:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and connect it to a vacuum pump for 2-3 minutes to remove trapped air and moisture, which can cause the pellet to be opaque or shatter.

-

Apply pressure using the hydraulic press (typically 7-10 tons) for 2-3 minutes.

-

Carefully release the pressure and disassemble the die to retrieve the pellet.

-

-

Quality Control:

-

A good KBr pellet should be thin and transparent or translucent, with no visible cracks or cloudiness. An opaque pellet will not transmit sufficient IR radiation. If the pellet is of poor quality, remake it, ensuring thorough grinding and proper vacuum application.

-

-

Data Acquisition:

-

Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan. This is a critical self-validating step that records the instrument's response and the atmospheric spectrum (H₂O and CO₂), which will be subtracted from the sample spectrum.[11]

-

Sample Spectrum: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-